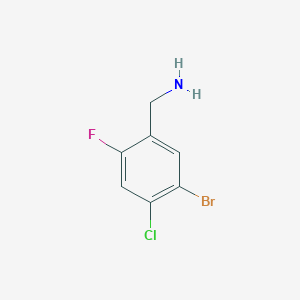

5-Bromo-4-chloro-2-fluorobenzylamine

Description

Properties

IUPAC Name |

(5-bromo-4-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLAVZBUCUPTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzyl Bromide Intermediate Synthesis

A critical intermediate, 5-Bromo-2-chloro-4-fluorobenzyl bromide , is commonly synthesized as a precursor to the target benzylamine. This intermediate is prepared by:

- Bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

- Reaction conditions typically involve mild heating (60–80 °C) to promote benzylic bromination selectively.

- Purification is achieved through recrystallization or column chromatography to ensure high purity for subsequent amination steps.

This intermediate’s electrophilic benzylic bromide facilitates nucleophilic substitution with ammonia or amine sources to form the benzylamine derivative.

Conversion to Benzylamine

The benzylic bromide intermediate undergoes nucleophilic substitution with ammonia or amine reagents under controlled conditions:

- Reaction with aqueous ammonia or ammonium salts in ethanol or other polar solvents.

- Temperature control (0–25 °C) to optimize substitution while minimizing side reactions.

- Use of inert atmosphere to prevent oxidation or degradation.

Alternatively, benzylamine derivatives can be synthesized from benzaldehyde intermediates via reductive amination or reduction of benzyl nitriles:

- Reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde with sodium borohydride or catalytic hydrogenation yields the corresponding benzyl alcohol or benzylamine after further transformation.

- Reductive amination involves reacting the aldehyde with ammonia or amine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.

Industrial and Research-Scale Processes

Reduction of Benzonitrile Derivatives

A patented process describes the preparation of fluorine-containing benzylamine derivatives via reduction of fluorinated benzonitriles:

- The benzonitrile derivative is reduced using milder reducing agents like sodium borohydride, avoiding hazardous reagents such as lithium aluminum hydride.

- This method offers high purity and yield with fewer steps, suitable for industrial scale.

- Reaction conditions are optimized to minimize boron-containing waste and improve economic viability.

Lithiation and Boronic Acid Intermediates

Although more relevant to boronic acid derivatives, lithiation techniques using lithium bases (e.g., lithium diisopropylamide) on halogenated fluorobenzenes provide insights into regioselective functionalization of halogenated aromatics:

- Low temperature lithiation (<0 °C) followed by quenching with electrophiles can introduce functional groups at precise positions.

- This approach can be adapted to prepare substituted benzylamine precursors with high regioselectivity and purity.

Data Table: Summary of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield & Purity Considerations | Notes |

|---|---|---|---|---|

| Halogenated Benzyl Bromide | Benzylic bromination | NBS, benzoyl peroxide, 60–80 °C | High yield with controlled temperature | Radical initiation; selective bromination |

| Benzyl Bromide to Benzylamine | Nucleophilic substitution | Ammonia (aqueous or ammonium salts), ethanol, 0–25 °C | Purification by recrystallization or chromatography | Minimizes side reactions; inert atmosphere preferred |

| Benzaldehyde to Benzylamine | Reductive amination/reduction | Sodium borohydride, ethanol, inert atmosphere | High purity; moderate to high yield | Avoids hazardous reducing agents |

| Benzonitrile reduction | Reduction with NaBH4 or catalytic hydrogenation | Sodium borohydride, catalytic hydrogenation | Industrially scalable; high purity | Environmentally friendlier than LiAlH4 |

| Lithiation for functionalization | Organolithium reagents | Lithium diisopropylamide, low temperature (<0 °C) | High regioselectivity; requires careful handling | Useful for regioselective substitution |

Analytical and Purity Considerations

- Spectroscopic Characterization : ^1H and ^13C NMR confirm substitution patterns; ^19F NMR identifies fluorine position; Mass spectrometry confirms molecular weight.

- Purification : Column chromatography (silica gel with hexane/ethyl acetate gradients) and recrystallization (dichloromethane/hexane) are standard to achieve >95% purity.

- Safety : Handling halogenated intermediates requires PPE and fume hoods due to potential toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: Where one halogen atom is replaced by another group.

Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features include:

Key Observations :

- Electronic Effects : Halogen substituents (Br, Cl, F) enhance electrophilic substitution resistance but increase polarity. The benzylamine group in the target compound improves nucleophilicity compared to aniline derivatives .

- Ring Systems : Thiazole and oxadiazole analogs (e.g., ) exhibit distinct electronic properties due to heterocyclic rings, impacting binding affinity in drug design.

- Functional Groups : Carboxylic acid or hydroxyl groups (e.g., ) increase solubility in polar solvents, whereas benzylamine derivatives may exhibit better lipid membrane permeability .

Physicochemical Properties

- Melting/Boiling Points: 5-Bromo-1,3-dichloro-2-fluorobenzene (analog): Boiling point 234°C, density 1.824 g/cm³ . 4-Bromo-5-fluoro-2-methylaniline: No explicit data, but methyl groups typically lower melting points compared to halogens . Target Compound: Estimated melting point >100°C due to hydrogen bonding from the amine group.

Solubility :

- Benzylamine derivatives are sparingly soluble in water but soluble in organic solvents (e.g., DCM, THF). Thiazole and oxadiazole analogs show moderate aqueous solubility due to heteroatoms .

Biological Activity

5-Bromo-4-chloro-2-fluorobenzylamine is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological interactions, and relevant case studies that highlight its significance in drug development.

This compound is characterized by the presence of three halogen substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The compound has been studied for its potential as a building block in organic synthesis and as a precursor for various pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The halogen atoms can facilitate nucleophilic substitutions, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can alter the structure and function of these biomolecules, potentially resulting in therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In a study evaluating its effectiveness against bacterial strains, it was found to inhibit growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study: Antiviral Activity

In a fragment-based discovery approach, compounds similar to this compound were screened for antiviral activity. The results indicated that modifications in the halogen substituents could enhance binding affinity to viral targets, thus increasing antiviral potency. This highlights the importance of structural variations in optimizing biological activity.

Research Findings

A comprehensive study analyzed the structure-activity relationship (SAR) of halogenated benzylamines, including this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhanced lipophilicity and potency |

| Chlorine | Increased binding interactions |

| Fluorine | Improved metabolic stability |

These findings suggest that the specific arrangement of halogens can significantly impact the compound's biological efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-4-chloro-2-fluorobenzylamine?

- Methodological Answer : The compound is typically synthesized via multi-step halogenation and functional group interconversion. A common approach involves:

Halogenation : Bromination and chlorination of fluorobenzene derivatives using catalysts like FeCl₃ or AlCl₃ to achieve regioselectivity .

Reductive Amination : Conversion of a benzaldehyde intermediate (e.g., 5-bromo-4-chloro-2-fluorobenzaldehyde) to the benzylamine via reaction with ammonia and hydrogenation .

Key challenges include controlling halogenation positions and minimizing side reactions. Purity is verified via HPLC (>95%) .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

Q. What purification techniques are optimal for this compound?

- Methodological Answer : Purification methods include:

- Recrystallization : Using solvents like ethanol/water mixtures to remove impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for halogenated amines .

Storage at 0–6°C in amber vials is recommended to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

- Methodological Answer : Regioselectivity is influenced by:

Q. How to resolve spectral contradictions in NMR analysis?

- Methodological Answer : Overlapping signals in crowded aromatic regions can be resolved via:

- 2D NMR : HSQC/HMBC to correlate protons and carbons.

- Variable Temperature NMR : To reduce signal broadening from amine proton exchange .

- Isotopic Labeling : ¹⁵N-labeled amines for clearer NH₂ signal identification .

Q. What strategies stabilize this compound under acidic/basic conditions?

- Methodological Answer : Stability studies show:

Q. How to validate analytical methods for quantifying trace impurities?

- Methodological Answer : Develop a validated HPLC protocol:

- Column : C18 reverse-phase with UV detection (λ = 254 nm).

- Calibration Standards : Use synthesized impurities (e.g., dehalogenated byproducts) for spiking experiments .

- LOQ/LOD : Establish limits of quantification/detection via signal-to-noise ratios .

Q. What are its applications in drug discovery SAR studies?

- Methodological Answer : The compound serves as a versatile building block for:

- Kinase Inhibitors : Modifying halogen positions to enhance target binding .

- Antimicrobial Agents : Studying halogen effects on bacterial membrane penetration .

SAR is assessed via IC₅₀ assays and molecular docking simulations .

Key Research Challenges

- Synthetic Scalability : Multi-step routes require optimization for yield (>50%) and cost-efficiency .

- Spectral Artifacts : Fluorine’s strong deshielding effects complicate NMR interpretation .

- Stability in Biological Assays : Amine oxidation under physiological conditions necessitates prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.